molecular formula C17H15FN2O2 B3033902 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260634-66-9

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B3033902
CAS No.: 1260634-66-9
M. Wt: 298.31
InChI Key: FGAXNEVLMSGNLS-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde under acidic conditions to form an imine intermediate.

    Addition of the cyano group: The imine intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the cyano group.

    Amidation: The final step involves the reaction of the cyano intermediate with an appropriate amide source, such as acetic anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorophenyl and methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-chlorophenyl)-3-(2-methoxyphenyl)propanamide
  • 2-cyano-N-(4-bromophenyl)-3-(2-methoxyphenyl)propanamide
  • 2-cyano-N-(4-methylphenyl)-3-(2-methoxyphenyl)propanamide

Uniqueness

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-9,13H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAXNEVLMSGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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